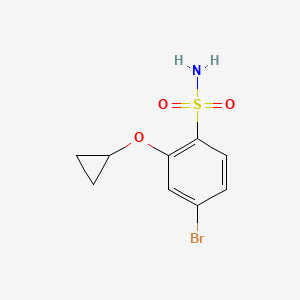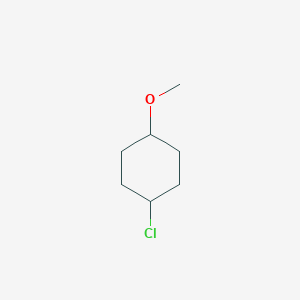
1-Chloro-4-methoxycyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-4-methoxycyclohexane is an organic compound with the molecular formula C7H13ClO It is a derivative of cyclohexane, where a chlorine atom and a methoxy group are substituted at the 1 and 4 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-4-methoxycyclohexane can be synthesized through several methods. One common approach involves the chlorination of 4-methoxycyclohexanol. The reaction typically uses thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions . Another method involves the methoxylation of 1-chlorocyclohexane using sodium methoxide (NaOCH3) in methanol as a solvent .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the controlled addition of chlorinating agents and methoxylation reagents to a cyclohexane derivative under optimized temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-4-methoxycyclohexane undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-) under basic conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Major Products Formed:
Nucleophilic Substitution: 4-Methoxycyclohexanol, 4-Methoxycyclohexylamine.
Oxidation: 4-Methoxycyclohexanone.
Reduction: 1-Chloro-4-hydroxycyclohexane.
Scientific Research Applications
1-Chloro-4-methoxycyclohexane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Chloro-4-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The chlorine atom can participate in nucleophilic substitution reactions, while the methoxy group can undergo oxidation or reduction. These reactions can alter the compound’s structure and reactivity, leading to various effects depending on the specific application .
Comparison with Similar Compounds
1-Chloro-4-methylcyclohexane: Similar in structure but with a methyl group instead of a methoxy group.
1-Chloro-4-hydroxycyclohexane: Similar but with a hydroxyl group instead of a methoxy group.
1-Methoxy-4-chlorocyclohexane: Similar but with the positions of the chlorine and methoxy groups swapped.
Uniqueness: 1-Chloro-4-methoxycyclohexane is unique due to the presence of both a chlorine atom and a methoxy group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research .
Properties
Molecular Formula |
C7H13ClO |
|---|---|
Molecular Weight |
148.63 g/mol |
IUPAC Name |
1-chloro-4-methoxycyclohexane |
InChI |
InChI=1S/C7H13ClO/c1-9-7-4-2-6(8)3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
NRRIITDYTQNSCZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC(CC1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


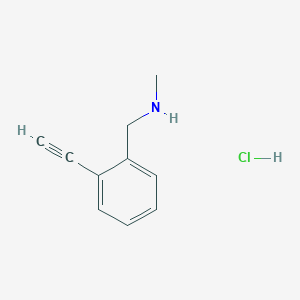
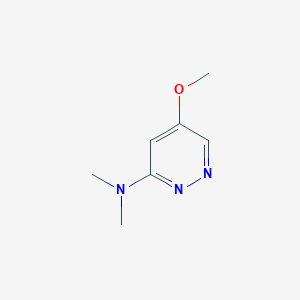
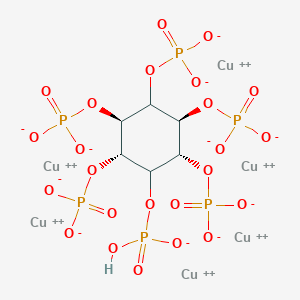

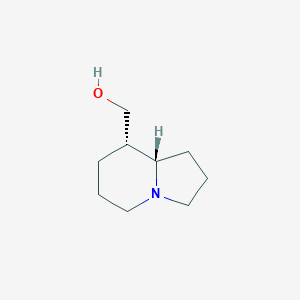
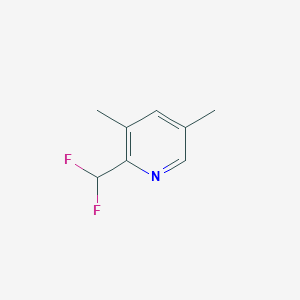

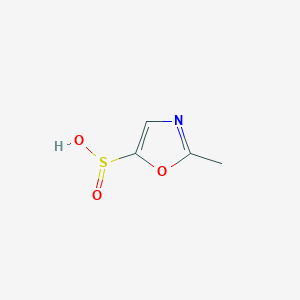

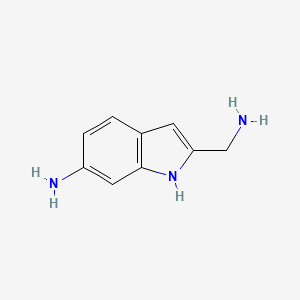
![Tert-butyl 2-thia-5,8-diazaspiro[3.5]nonane-8-carboxylate 2,2-dioxide](/img/structure/B13121495.png)


